molecular formula C11H7NO3 B13761217 2-Nitronaphthalene-1-carbaldehyde CAS No. 58998-07-5

2-Nitronaphthalene-1-carbaldehyde

Cat. No.: B13761217
CAS No.: 58998-07-5
M. Wt: 201.18 g/mol
InChI Key: RBNOOAYOTXDPKR-UHFFFAOYSA-N
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Description

2-Nitronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H7NO3. It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the second position and an aldehyde group (-CHO) at the first position on the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitronaphthalene-1-carbaldehyde typically involves the nitration of naphthalene followed by formylation. One common method is the nitration of naphthalene using a mixture of nitric acid and sulfuric acid to produce 2-nitronaphthalene. This intermediate can then be subjected to a Vilsmeier-Haack reaction, where it reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the first position .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of zeolite-assisted regioselective nitration has been explored to improve yield and selectivity . This method employs nitrogen dioxide and molecular oxygen in the presence of a zeolite catalyst, offering a more environmentally friendly alternative to traditional nitration processes.

Chemical Reactions Analysis

Types of Reactions: 2-Nitronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products:

    Oxidation: 2-Nitronaphthalene-1-carboxylic acid.

    Reduction: 2-Aminonaphthalene-1-carbaldehyde.

    Substitution: Meta-substituted derivatives of this compound.

Scientific Research Applications

2-Nitronaphthalene-1-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitronaphthalene-1-carbaldehyde involves its interaction with molecular targets through its nitro and aldehyde groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its nitro and aldehyde functional groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

2-nitronaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)12(14)15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNOOAYOTXDPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594260
Record name 2-Nitronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58998-07-5
Record name 2-Nitronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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